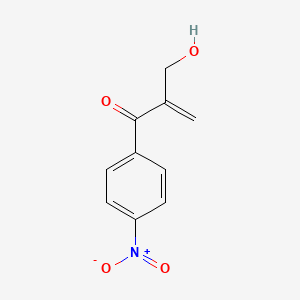
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound that features a diazonium group attached to a naphthalene sulfonyl moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of naphthalene-1-sulfonyl chloride. The process begins with the preparation of naphthalene-1-sulfonyl chloride, which is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction conditions must be carefully controlled to maintain the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to prevent decomposition of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group, which acts as an electrophile.
Coupling Reactions: It can undergo coupling reactions with phenols and amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Coupling Reactions: Reagents such as phenols, amines, and catalysts like copper powder are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the naphthalene sulfonyl compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction: The major product is the corresponding naphthylamine derivative.
Applications De Recherche Scientifique
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in coupling reactions to form azo compounds, which are widely used in dye chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenethiol: An organosulfur compound with a thiol group attached to the naphthalene ring.
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: A similar diazonium compound with a different sulfonyl group.
Uniqueness
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific structure, which combines a diazonium group with a naphthalene sulfonyl moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes and applications.
Propriétés
Numéro CAS |
909564-90-5 |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-diazo-1-naphthalen-1-ylsulfonylhex-5-en-2-one |
InChI |
InChI=1S/C16H14N2O3S/c1-2-3-10-14(19)16(18-17)22(20,21)15-11-6-8-12-7-4-5-9-13(12)15/h2,4-9,11H,1,3,10H2 |
Clé InChI |
YSMTXSXQNOTLAX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)

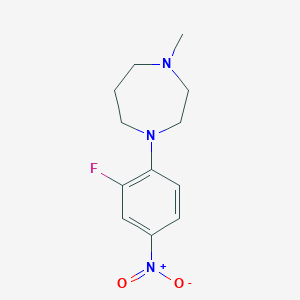
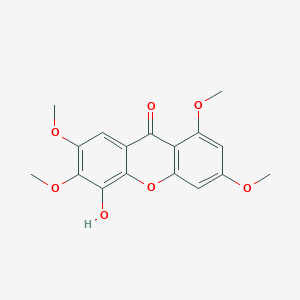
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
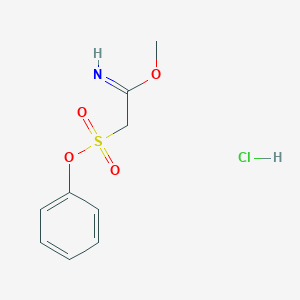
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
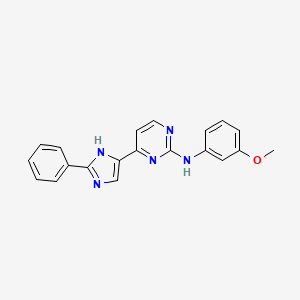

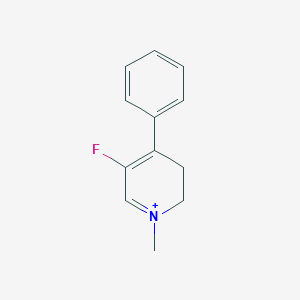
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
